Basicity Advantage: 1.57 pKa Units Higher Than the N‑Methyl Isomer
Ethyl 4‑methylpiperidine‑4‑carboxylate (C‑methyl) exhibits a predicted pKa of 10.07 ± 0.10 [REFS‑1], whereas its constitutional isomer ethyl 1‑methylpiperidine‑4‑carboxylate (N‑methyl) has a predicted pKa of 8.50 ± 0.10 [REFS‑2]. This 1.57‑log‑unit difference means that at pH 7.4 the C‑methyl compound is >97% protonated while the N‑methyl isomer is only ~7 % protonated (calculated from the Henderson–Hasselbalch equation).
| Evidence Dimension | Acid dissociation constant (pKa) of the conjugate acid |
|---|---|
| Target Compound Data | pKa = 10.07 ± 0.10 (predicted) |
| Comparator Or Baseline | Ethyl 1-methylpiperidine-4-carboxylate (CAS 24252-37-7): pKa = 8.50 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 1.57 (target more basic) |
| Conditions | Predicted values (ACD/Labs or equivalent computational method) |
Why This Matters
The large basicity gap dictates the dominant ionic species at any given pH, impacting salt formation, aqueous solubility, extraction efficiency, and binding to acidic biological targets.
- [1] ChemicalBook. Ethyl 1-methyl-4-piperidinecarboxylate – Physicochemical Properties. CAS 24252-37-7. pKa 8.50±0.10 (Predicted). Available at: https://www.chemicalbook.cn/CASEN_24252-37-7.htm View Source
